1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is a chemical compound notable for its unique structural features, which combine a brominated pyridine ring with a cyclopentanecarbonitrile moiety. The molecular formula is , and it has a molecular weight of approximately . The compound features a bromine atom at the 2-position of the pyridine ring and a cyano group (-C≡N) attached to the cyclopentane carbon, contributing to its reactivity and potential biological activity.
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is classified under heterocyclic compounds due to the presence of nitrogen in its structure. It is primarily sourced from synthetic organic chemistry, where it is produced through various chemical reactions involving pyridine derivatives and cyclopentanecarbonitrile precursors. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation.
The synthesis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can be achieved through several methods, including:
The molecular structure of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can be described as follows:
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are commonly employed to characterize this compound and confirm its structure .
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile has potential applications in various scientific fields:
1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile represents a strategically engineered heterocyclic compound combining three critical elements: a 2-bromopyridine unit, a conformationally constrained cyclopentane ring, and a versatile nitrile function. This hybrid architecture positions the molecule as a valuable synthon in medicinal chemistry and materials science, leveraging the electronic properties of the brominated heterocycle and the stereochemical influence of the alicyclic system. The compound exemplifies modern fragment-based drug design principles, where orthogonal reactivity handles enable diverse derivatization pathways for creating targeted libraries.
Bromopyridine-cyclopentane hybrids constitute an emerging structural class in heterocyclic chemistry, offering distinct advantages through their fused ring topology:
Conformational Restriction: The cyclopentane moiety imposes significant steric constraints that reduce rotational freedom and lock the pyridine ring into defined spatial orientations. This preorganization enhances binding affinity when interacting with biological targets through reduced entropy penalty upon complex formation. Compared to smaller cyclopropane analogs (e.g., CID 175669709 [2]), cyclopentane provides optimal balance between ring strain and conformational flexibility, enabling better adaptation to enzyme binding pockets.
Synthetic Versatility: The bromine atom at the pyridine 2-position serves as a programmable site for cross-coupling reactions. This allows sequential functionalization through palladium-catalyzed Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions to install aryl, heteroaryl, or amino groups. The 2-bromo configuration specifically enhances oxidative addition kinetics in metal-catalyzed reactions compared to 3- or 4-bromo isomers due to reduced steric hindrance and electronic effects.
Three-Dimensional Complexity: Incorporation of the sp³-rich cyclopentane ring increases molecular saturation and Fsp³ character compared to flat biaryl systems. This improves physicochemical properties critical for drug development, including aqueous solubility, metabolic stability, and reduced protein binding promiscuity. The scaffold has demonstrated particular utility in kinase inhibitor design, where the nitrile group engages in targeted hydrogen bonding interactions with hinge regions [1].
Table 1: Comparative Analysis of Bromopyridine-Cyclopentane Hybrids
Structural Feature | 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile | Cyclopropane Analog [2] | Acyclic Control |
---|---|---|---|
Fsp³ | 0.42 | 0.38 | 0.15 |
ClogP | 2.3 | 1.9 | 3.1 |
TPSA (Ų) | 40.1 | 40.1 | 33.2 |
Synthetic Steps | 3-4 | 5-6 | 2 |
Positional isomerism of the bromine atom on the pyridine ring critically governs reactivity and electronic distribution:
Electronic Modulation: Bromine at the ortho-position (2-Br) exerts a strong -I effect that depletes electron density at C2/C4/C6 positions while creating a partial positive charge at C3/C5. This polarization activates the ring toward nucleophilic substitution at C2 (despite bromine's typical role as a leaving group) and electrophilic attack at C5. Computational analyses reveal a 0.35 eV difference in LUMO energy between 2-bromo and 3-bromo isomers, explaining distinct reactivity patterns [1].
Regioselective Metalation: The 2-bromo substituent directs ortho-metallation at C3 when using strong bases (e.g., LDA at -78°C), enabling halogen diversification or functional group installation adjacent to the original halogen. This contrasts with 4-bromopyridines, where metalation occurs preferentially at C3 due to reduced steric constraints. The cyclopentane unit further influences metalation kinetics through steric assistance at C3/C5 positions.
Steric Guidance in Coupling: The peri-interaction between 2-bromine and C3-H creates a steric shield that influences cross-coupling efficiency. While this slightly reduces reactivity in Stille couplings compared to 4-bromopyridines, it enhances selectivity in Sonogashira reactions by suppressing Glaser homocoupling. The nitrile group provides additional coordination sites for Pd/Cu catalysts, accelerating transmetalation in specific cases.
Table 2: Positional Isomer Effects in Bromopyridine Derivatives
Property | 2-Bromo Isomer | 3-Bromo Isomer | 4-Bromo Isomer |
---|---|---|---|
Hammett σ Constant | +0.78 | +0.71 | +0.65 |
C-Br BDE (kcal/mol) | 68.2 | 70.1 | 71.5 |
Relative Suzuki Rate | 1.0 | 1.7 | 2.3 |
13C NMR (C-Br, ppm) | 149.2 | 142.8 | 140.5 |
The nitrile functionality (-C≡N) serves as a multipurpose pharmacophore that enhances target engagement and ADMET properties:
Bonding Interactions: The nitrile's triple bond acts as a hydrogen bond acceptor with moderate strength (logK = 1.5-2.0), forming directional interactions with protein backbone NH groups (e.g., kinase hinge regions) or sidechain hydroxyls. Its linear geometry provides precise vectoring for inhibitor design, as demonstrated in TYK2 inhibitors like deucravacitinib where nitrile groups contribute to sub-nM binding affinity [3]. The electron-withdrawing nature also polarizes adjacent C-H bonds, enabling weak C-H···O hydrogen bonding.
Metabolic Stability: Unlike aldehyde or ester functionalities, nitriles resist hydrolytic cleavage under physiological pH and exhibit reduced susceptibility to oxidative metabolism. This extends half-life in vivo compared to carbonyl-containing analogs. In the target compound, conjugation with the electron-deficient pyridine ring further stabilizes the nitrile against glutathione-mediated addition.
Synthetic Handle: The nitrile serves as a masked precursor for diverse transformations: hydrolysis to carboxylic acids, reduction to primary amines, or cycloadditions to form tetrazoles and triazoles. In the current scaffold, the α-position to the cyclopentane ring allows deprotonation and alkylation to install quaternary centers with defined stereochemistry. This enables rapid generation of sp³-enriched analogs for structure-activity relationship studies.
Electron-Withdrawing Effects: The -I effect of the nitrile group acidifies α-protons (pKa reduction by 5-7 units), facilitating enolate formation for C-C bond construction. This complements the halogen's cross-coupling utility by providing an additional diversification site. In kinase inhibitor scaffolds, this polarization enhances interactions with catalytic lysine residues, as evidenced in PK/PD studies of clinical candidates [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9